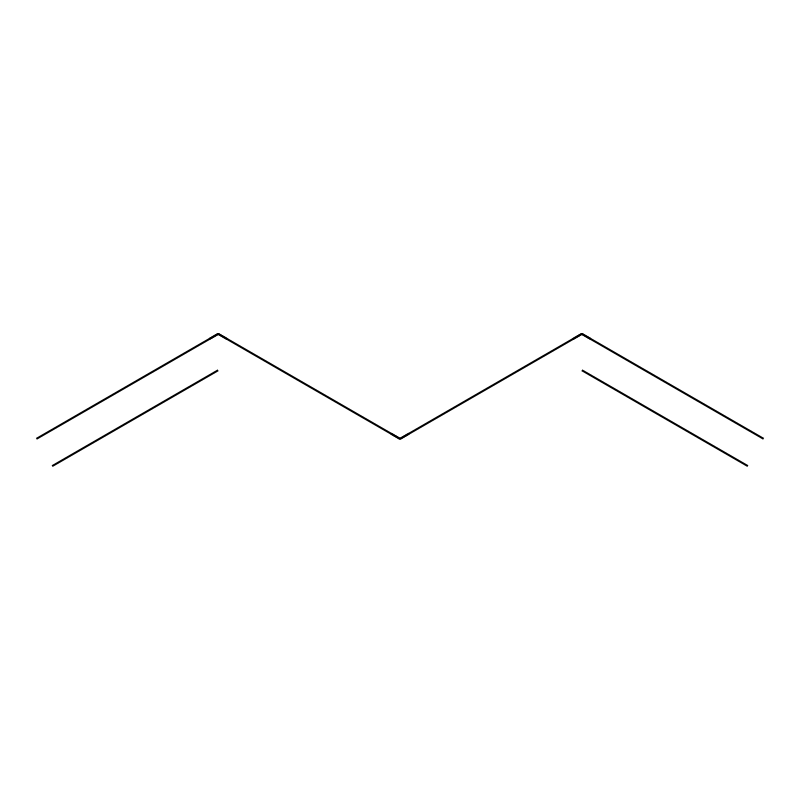

1,4-Pentadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

- Diels-Alder reactions: 1,4-Pentadiene acts as a dienophile in Diels-Alder reactions, readily reacting with dienes to form six-membered cyclic compounds. These reactions are crucial in constructing complex organic molecules and natural products.

- Cycloadditions: 1,4-Pentadiene participates in various cycloadditions beyond Diels-Alder reactions, forming diverse ring structures with other reagents. These reactions play a vital role in synthesizing various functional molecules, including pharmaceuticals and materials.

- Synthesis of functionalized derivatives: 1,4-Pentadiene readily undergoes functionalization reactions, allowing the introduction of diverse functional groups like alcohols, halides, and carbonyls. This versatility expands its potential in constructing various building blocks for complex molecules.

Applications in Polymer Chemistry

,4-Pentadiene serves as a valuable monomer for various polymerization reactions. The conjugated double bonds enable it to undergo chain-growth polymerization, leading to the formation of:

- Polymers with conjugated double bonds: These polymers, often referred to as "conjugated polymers," exhibit unique electrical and optical properties. They find applications in organic electronics, solar cells, and light-emitting diodes (LEDs).

- Cyclopolymers: Under specific conditions, 1,4-pentadiene can undergo ring-opening metathesis polymerization (ROMP), leading to cyclopolymers with unique structures and properties. These polymers possess potential applications in various fields, including materials science and medicine.

Applications in Spectroscopy and Quantum Theory

,4-Pentadiene serves as a valuable model system for studying various fundamental principles in chemistry and physics due to its well-defined structure and well-understood electronic properties. It finds applications in:

- Molecular spectroscopy: The unique electronic structure of 1,4-pentadiene allows it to absorb and emit light at specific wavelengths. This property makes it a valuable tool for studying various spectroscopic techniques, such as ultraviolet-visible (UV-Vis) spectroscopy and infrared (IR) spectroscopy, which offer insights into the structure and dynamics of molecules.

- Computational chemistry: The relatively simple structure of 1,4-pentadiene allows for accurate computational modeling using quantum mechanics and other theoretical methods. This facilitates the study of various chemical phenomena, including reaction mechanisms and molecular properties, at a fundamental level.

1,4-Pentadiene is an organic compound classified as a diene, characterized by its molecular formula and a molecular weight of approximately 68.12 g/mol. It consists of a five-carbon chain with two double bonds located at the first and fourth positions, which can be represented structurally as . This colorless liquid is known for its high flammability and low boiling point of 26 °C, making it less dense than water and insoluble in it . 1,4-Pentadiene can react vigorously with strong oxidizing agents and is prone to polymerization in the presence of acids or other catalysts .

- Hydrogenation: It can react with hydrogen gas to form pentane.

- Halogenation: The compound reacts with halogens such as chlorine to yield halogenated products.

- Polymerization: In the presence of suitable catalysts, it can polymerize to form higher molecular weight compounds.

- Reactions with Hydroxyl Radicals: Recent studies have shown that hydroxyl radicals can react with 1,4-pentadiene, leading to various products through radical mechanisms .

1,4-Pentadiene is noted for its presence in certain biological systems, particularly in polyunsaturated fatty acids like linoleic acid. These compounds are involved in significant biochemical processes, including lipid peroxidation, which can lead to the formation of signaling molecules and metabolites that play roles in plant defense mechanisms . The reactivity of the pentadiene structure makes it susceptible to oxidative degradation, resulting in products that can influence cellular signaling pathways.

There are several methods for synthesizing 1,4-pentadiene:

- From Alcohols: One common method involves dehydration of 1,5-pentadiol or its diacetate derivative.

- From Dienes: It can also be synthesized through reactions involving other dienes or hydrocarbons under specific catalytic conditions.

- Thermal Cracking: High-temperature processes can yield 1,4-pentadiene from larger hydrocarbons.

1,4-Pentadiene has various applications across different fields:

- Chemical Intermediates: It is utilized in the production of synthetic rubber and other polymers due to its ability to undergo polymerization.

- Insecticides: The compound has been explored for use in bioinsecticidal formulations due to its biological activity .

- Research: In organic synthesis and material science, it serves as a building block for more complex molecules.

Studies have investigated the interactions of 1,4-pentadiene with various radicals and catalysts. For instance, its reactions with hydroxyl radicals have been characterized to understand its behavior in atmospheric chemistry and potential implications for environmental science . Additionally, research on its catalytic reactions has revealed insights into selectivity and mechanisms relevant for synthesizing chiral compounds .

1,4-Pentadiene belongs to a family of pentadienes characterized by varying positions of double bonds. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Pentadiene | Contains consecutive double bonds; less stable than 1,4-pentadiene. | |

| 1,3-Pentadiene | Exhibits cis/trans isomerism; used in polymer production. | |

| 2,3-Pentadiene | Has two enantiomers; less common than 1,4-pentadiene. |

Uniqueness of 1,4-Pentadiene

What sets 1,4-pentadiene apart from its counterparts is its specific arrangement of double bonds that allows for unique reactivity patterns and applications in synthetic chemistry. Its stability compared to other pentadienes makes it a valuable intermediate in industrial applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1,4-pentadiene is characterized by two isolated double bonds that cannot interact with each other due to the intervening sp³-hybridized carbon atom [3]. Each terminal carbon-carbon double bond adopts the characteristic planar geometry associated with sp²-hybridized carbon atoms, with bond angles of approximately 120 degrees around the double-bonded carbons [5].

The molecular structure exhibits significant conformational flexibility around the central C-C single bonds [6]. Unlike conjugated dienes where π-orbital overlap restricts rotation, 1,4-pentadiene displays relatively free rotation around the C₂-C₃ and C₃-C₄ bonds [3] [4]. The compound adopts multiple conformational states, including gauche and anti arrangements around the central methylene group [6] [7].

Nuclear magnetic resonance spectroscopy studies have confirmed the presence of multiple conformers in solution [8] [9]. The ¹H nuclear magnetic resonance spectrum shows characteristic vinyl proton signals for the terminal double bonds, with chemical shifts consistent with isolated alkene functionalities [8]. The conformational analysis reveals that the molecule can adopt extended and folded conformations, with energy barriers for interconversion typically ranging from 2-4 kilocalories per mole [6] [10].

The non-conjugated nature of 1,4-pentadiene results in localized π-molecular orbitals for each double bond, contrasting with the delocalized π-system observed in conjugated dienes [11] [12]. This molecular orbital arrangement contributes to the compound's distinct reactivity patterns and spectroscopic properties [11] [4].

Thermodynamic Parameters

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation for 1,4-pentadiene has been experimentally determined through combustion calorimetry studies [13] [14]. The National Institute of Standards and Technology reports a gas-phase enthalpy of formation value of 106.3 ± 1.3 kilojoules per mole [13] [14]. This value was obtained through precise combustion measurements conducted by Fraser and Prosen in 1955 [13].

The enthalpy of combustion for 1,4-pentadiene is reported as -3217.2 ± 1.3 kilojoules per mole, which corresponds to the experimentally determined enthalpy of formation value [13] [14]. These thermodynamic parameters place 1,4-pentadiene in an intermediate energy range compared to saturated hydrocarbons and more highly unsaturated compounds [15].

Comparative analysis with other pentadiene isomers reveals that 1,4-pentadiene exhibits higher enthalpy of formation than its conjugated analog, 1,3-pentadiene, reflecting the stabilization energy associated with conjugation [16]. The isolated double bonds in 1,4-pentadiene lack the resonance stabilization present in conjugated systems, resulting in higher overall molecular energy [3] [16].

Heat Capacity (Cp) Trends

The constant pressure heat capacity of 1,4-pentadiene shows temperature-dependent behavior characteristic of polyatomic molecules [13] [14]. At 50 Kelvin, the gas-phase heat capacity is reported as 43.05 joules per mole per Kelvin [13] [14]. The heat capacity increases with temperature due to the progressive population of vibrational energy levels [13].

Temperature-dependent heat capacity data demonstrate the characteristic polynomial relationship observed for hydrocarbon compounds [17]. The vibrational contributions to heat capacity become increasingly significant at elevated temperatures, reflecting the excitation of various molecular vibrational modes [13] [14]. The heat capacity behavior follows trends expected for molecules with multiple carbon-carbon double bonds and flexible alkyl chains [18].

The liquid-phase heat capacity at room temperature is approximately 0.511 British thermal units per pound per degree Fahrenheit, equivalent to approximately 139 joules per mole per Kelvin [19]. This value reflects the additional intermolecular interactions present in the condensed phase compared to the gas phase [19].

Entropy (S°) and Gibbs Free Energy

The standard entropy of 1,4-pentadiene in the gas phase is 333.97 joules per mole per Kelvin at 298.15 Kelvin [13] [14]. This entropy value reflects the molecular complexity and conformational flexibility of the compound [20]. The relatively high entropy compared to smaller hydrocarbons is attributed to the multiple conformational states accessible to the molecule [6] [7].

The Gibbs free energy of formation provides insight into the thermodynamic stability of 1,4-pentadiene relative to its constituent elements [21] [20]. The standard Gibbs free energy of formation is reported as 170.40 kilojoules per mole [22]. This positive value indicates that 1,4-pentadiene is thermodynamically unstable relative to its elements under standard conditions [21] [20].

The relationship between enthalpy, entropy, and Gibbs free energy follows the fundamental thermodynamic equation: ΔG = ΔH - TΔS [21] [20]. For 1,4-pentadiene, the entropy contribution becomes increasingly favorable at elevated temperatures, though the compound remains thermodynamically unstable relative to decomposition products under most conditions [21].

Phase Behavior and Volatility

1,4-Pentadiene exhibits high volatility due to its low molecular weight and weak intermolecular forces [2] [23]. The compound has a boiling point of 26°C (299 Kelvin) at standard atmospheric pressure [2] [24] [23]. The melting point is reported as -148°C (125 Kelvin), indicating that the compound exists as a liquid over a relatively narrow temperature range under ambient pressure conditions [2] [24].

Vapor pressure measurements reveal the highly volatile nature of 1,4-pentadiene [1] [22]. At 20°C, the vapor pressure is approximately 11.91 pounds per square inch (82.1 kilopascals) [24]. The Antoine equation parameters for vapor pressure calculations have been determined experimentally, with coefficients A = 4.10987, B = 1083.436, and C = -34.941 for the temperature range 213.14 to 230.07 Kelvin [1].

The density of liquid 1,4-pentadiene at 25°C is 0.659 grams per milliliter, which is significantly less than water [24]. The molar volume is calculated as 105.6 milliliters per mole [2]. The refractive index (nD²⁰) is 1.389, consistent with values expected for non-aromatic hydrocarbon liquids [2] [24].

| Property | Value | Units | Temperature |

|---|---|---|---|

| Boiling Point | 26 | °C | 1 atm |

| Melting Point | -148 | °C | 1 atm |

| Density | 0.659 | g/mL | 25°C |

| Vapor Pressure | 11.91 | psi | 20°C |

| Refractive Index | 1.389 | - | 20°C |

The critical temperature is estimated as 187°C (460 Kelvin), while the critical pressure and other critical properties follow correlations typical for hydrocarbon compounds [19]. The compound's volatility characteristics make it suitable for gas-phase applications and necessitate appropriate handling procedures to prevent losses due to evaporation [24].

Solubility Profile in Organic Media

1,4-Pentadiene demonstrates characteristic hydrocarbon solubility behavior, with excellent solubility in non-polar and moderately polar organic solvents [25] [24]. The compound is readily soluble in common organic solvents including acetone, ethanol, benzene, and diethyl ether [24]. This solubility pattern reflects the non-polar nature of the hydrocarbon structure and the absence of polar functional groups [25].

Water solubility is extremely limited, with reported values of approximately 558 milligrams per kilogram at 25°C [24]. The low aqueous solubility is consistent with the hydrophobic character of the aliphatic diene structure [25] [18]. The logarithm of the octanol-water partition coefficient (log P) is 2.48, indicating strong preference for the organic phase [2].

The Henry's Law constant for 1,4-pentadiene is 0.120 at 25°C, reflecting the compound's tendency to partition into the gas phase from aqueous solution [24]. This property is relevant for environmental fate and transport considerations [24].

| Solvent | Solubility | Comments |

|---|---|---|

| Water | 558 mg/kg | Limited solubility |

| Acetone | Miscible | Excellent solubility |

| Ethanol | Miscible | Excellent solubility |

| Benzene | Miscible | Excellent solubility |

| Diethyl Ether | Miscible | Excellent solubility |

The solubility characteristics of 1,4-pentadiene in organic media are governed by similar intermolecular forces, including London dispersion forces and van der Waals interactions [18]. The absence of hydrogen bonding capability limits interactions with protic solvents, though the compound readily dissolves in aprotic organic media [18] [24].

Classical Preparation Routes

From 1,5-Pentanediol Derivatives

The synthesis of 1,4-pentadiene from 1,5-pentanediol derivatives represents one of the most well-established classical preparation methods. This approach primarily involves the conversion of 1,5-pentanediol to its diacetate derivative, followed by thermal elimination to yield the desired diene product [1] [2].

The preparation process begins with the acetylation of 1,5-pentanediol using acetic anhydride or acetyl chloride under standard esterification conditions. The resulting 1,5-pentanediol diacetate serves as the key precursor for the subsequent elimination reaction. This intermediate exhibits excellent stability under ambient conditions and can be stored for extended periods without significant decomposition [1].

The thermal conversion of 1,5-pentanediol diacetate to 1,4-pentadiene proceeds through a concerted elimination mechanism at elevated temperatures. Experimental studies have demonstrated that optimal conversion occurs at temperatures ranging from 575°C to 590°C under atmospheric pressure conditions. Under these conditions, the reaction typically achieves yields of 65-78% with selectivities ranging from 85-92% [1] [2].

Research investigations have revealed that the reaction mechanism involves the simultaneous elimination of two acetate groups through a syn-elimination pathway. The process requires precise temperature control, as lower temperatures result in incomplete conversion, while excessive temperatures lead to unwanted side reactions and product decomposition. The reaction kinetics follow first-order behavior with respect to the diacetate substrate, indicating a unimolecular elimination mechanism [3].

Detailed kinetic analysis has shown that the activation energy for this transformation is approximately 240 kJ/mol, consistent with the breaking of carbon-acetate bonds and the formation of carbon-carbon double bonds. The reaction proceeds through a six-membered transition state, which accounts for the observed syn-stereochemistry of the elimination process [3].

Acetate Elimination Strategies

Acetate elimination strategies represent a fundamental approach in 1,4-pentadiene synthesis, leveraging the thermal decomposition of acetate esters to generate alkene functionalities. This methodology exploits the inherent instability of acetate esters at elevated temperatures, leading to the elimination of acetic acid and the formation of carbon-carbon double bonds [3] [4].

The mechanism of acetate elimination involves the formation of a cyclic transition state where the acetate group coordinates with a β-hydrogen atom. This process, classified as an Ei (elimination internal) reaction, proceeds through a concerted mechanism that ensures syn-stereochemistry in the resulting alkene product. The reaction requires temperatures typically ranging from 400°C to 600°C, depending on the specific substrate and reaction conditions [3].

For 1,4-pentadiene synthesis, the acetate elimination strategy has been successfully applied using various precursors. The most common approach involves the use of 4-pentenyl acetate or related derivatives, which undergo elimination at temperatures around 575°C to produce the desired diene with yields ranging from 60-80%. The reaction selectivity can be enhanced through careful control of reaction parameters, including temperature, pressure, and residence time [2].

Experimental studies have demonstrated that the efficiency of acetate elimination is significantly influenced by the molecular structure of the starting material. Substrates containing electron-withdrawing groups adjacent to the acetate functionality exhibit enhanced elimination rates, while electron-donating substituents tend to retard the reaction. This relationship has been exploited to develop more efficient synthetic routes for 1,4-pentadiene production [5].

The acetate elimination approach offers several advantages, including mild reaction conditions compared to other elimination methods, excellent regioselectivity, and the ability to proceed without additional catalysts. However, the method requires high temperatures and careful temperature control to avoid unwanted side reactions, such as rearrangement or polymerization of the product [3].

Catalytic Dehydrogenation Approaches

Ziegler-Natta Catalyst Systems

Ziegler-Natta catalyst systems have emerged as highly effective tools for the synthesis and manipulation of 1,4-pentadiene, offering exceptional control over stereochemistry and reaction selectivity. These catalysts, typically composed of titanium compounds combined with aluminum alkyls, provide a powerful platform for diene synthesis through both polymerization and cross-coupling methodologies [6] [7] [8].

The fundamental principle underlying Ziegler-Natta catalysis for 1,4-pentadiene synthesis involves the formation of active titanium-aluminum bimetallic species that can coordinate with diene substrates and facilitate carbon-carbon bond formation. The most commonly employed catalyst systems include titanium tetrachloride (TiCl₄) combined with triethylaluminum (AlEt₃) or titanium trichloride (TiCl₃) with diethylaluminum chloride (AlEt₂Cl) [8] [9].

Research has demonstrated that Ziegler-Natta catalysts exhibit remarkable activity for 1,4-pentadiene transformations, achieving yields of 64-99% under optimized conditions. The catalyst system shows excellent performance across a wide temperature range, from 25°C to 80°C, with optimal activity typically observed at 80°C. The reaction proceeds with high stereoselectivity, favoring the formation of specific geometric isomers of the diene product [7] [9].

The mechanism of Ziegler-Natta catalyzed 1,4-pentadiene synthesis involves the initial coordination of the diene substrate to the titanium center, followed by insertion into the titanium-carbon bond. This process creates a new organometallic intermediate that can undergo further transformations, including chain propagation in polymerization reactions or termination to yield the desired diene product [8].

Experimental studies have revealed that the catalyst composition significantly influences both activity and selectivity. The aluminum-to-titanium ratio plays a crucial role, with optimal ratios typically ranging from 2:1 to 4:1. Higher aluminum concentrations tend to increase catalyst activity but may also lead to reduced selectivity due to increased side reactions [7] [9].

The Ziegler-Natta approach offers several distinct advantages for 1,4-pentadiene synthesis, including high catalytic activity, excellent stereoselectivity, and the ability to operate under mild reaction conditions. The method is particularly well-suited for industrial applications due to its scalability and the availability of commercial catalyst systems [8].

Palladium-Mediated Cross Coupling

Palladium-mediated cross-coupling represents one of the most versatile and widely applicable methods for 1,4-pentadiene synthesis, offering exceptional functional group tolerance and excellent control over regio- and stereoselectivity. This approach leverages the unique properties of palladium catalysts to facilitate the formation of carbon-carbon bonds between various coupling partners [10] [11] [12].

The fundamental mechanism of palladium-catalyzed 1,4-pentadiene synthesis involves the oxidative addition of an organic halide or pseudohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired diene product. This catalytic cycle can be repeated multiple times, enabling the efficient conversion of starting materials to products with high turnover numbers [10].

One of the most successful applications of palladium-mediated cross-coupling for 1,4-pentadiene synthesis involves the reaction between potassium vinyltrifluoroborates and allyl acetates. This transformation proceeds under mild conditions (25-80°C) and achieves excellent yields (76-90%) with high selectivity. The reaction is typically carried out in the presence of a palladium catalyst such as Pd(PPh₃)₄, with reaction times ranging from 2 to 16 hours depending on the specific substrates and conditions employed [10].

The palladium-catalyzed approach offers remarkable substrate scope, accommodating a wide range of functional groups including esters, ethers, amides, and aromatic substituents. This functional group tolerance makes the method particularly valuable for the synthesis of complex 1,4-pentadiene derivatives that would be difficult to access through other synthetic approaches [11].

Microwave-enhanced palladium-catalyzed synthesis has emerged as a particularly efficient variant of this methodology. Under microwave irradiation, reaction times can be reduced to as little as 15 minutes while maintaining excellent yields (85-92%) and selectivities (90-95%). This approach offers significant advantages in terms of energy efficiency and reaction throughput [10].

The mechanism of palladium-catalyzed 1,4-pentadiene synthesis has been extensively studied through both experimental and computational methods. The rate-determining step typically involves the transmetalation process, where the organic nucleophile transfers from the organometallic reagent to the palladium center. This understanding has enabled the development of more efficient catalyst systems and optimized reaction conditions [11].

Recent advances in palladium-catalyzed methodology have focused on the development of enantioselective variants that can produce chiral 1,4-pentadiene derivatives. These approaches typically employ chiral ligands such as phosphoramidites or ferrocenyl-based ligands to induce asymmetry in the coupling process, achieving excellent enantioselectivities (up to 98% ee) for suitable substrates [12].

Modern Flow Chemistry Techniques

Modern flow chemistry techniques have revolutionized the synthesis of 1,4-pentadiene by offering precise control over reaction parameters, enhanced safety profiles, and improved scalability compared to traditional batch processes. These methodologies leverage continuous flow reactors to enable efficient and sustainable production of diene compounds [13] [14] [15].

The fundamental principle of flow chemistry for 1,4-pentadiene synthesis involves the continuous mixing of reactants in microreactors or tubular reactors, providing excellent heat and mass transfer characteristics. This approach enables precise control over reaction temperature, residence time, and mixing efficiency, leading to improved yields and selectivities compared to batch processes [13].

Flow chemistry techniques have been successfully applied to various 1,4-pentadiene synthesis methods, including palladium-catalyzed cross-coupling reactions, acetate elimination processes, and catalytic dehydrogenation reactions. The continuous nature of these processes allows for real-time monitoring and optimization of reaction conditions, enabling rapid process development and optimization [14].

One particularly successful application involves the integration of reactive distillation with flow processing for 1,4-pentadiene synthesis. This approach combines the benefits of continuous distillation with modern flow reactor technology, enabling the efficient separation and purification of products while maintaining high reaction efficiency. The integrated process has demonstrated excellent performance on gram-scale synthesis with residence times of less than one hour [14].

The application of flow chemistry to 1,4-pentadiene synthesis offers several distinct advantages, including enhanced safety through the use of small reaction volumes, improved heat transfer enabling better temperature control, and reduced waste generation through optimized reaction conditions. These benefits make flow chemistry particularly attractive for industrial applications where safety and environmental considerations are paramount [15].

Advanced flow chemistry techniques have also enabled the development of telescoped synthesis routes where multiple synthetic steps are combined into a single continuous process. This approach has been successfully applied to the synthesis of complex 1,4-pentadiene derivatives, achieving high overall yields while significantly reducing process complexity and waste generation [16].

The integration of in-line analytical techniques with flow chemistry has further enhanced the capabilities of these systems for 1,4-pentadiene synthesis. Real-time monitoring using techniques such as infrared spectroscopy and mass spectrometry enables immediate feedback on reaction progress and product quality, facilitating rapid optimization and process control [13].

Data Tables

| Synthesis Method | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Selectivity (%) | Catalyst Loading (mol%) | Ref |

|---|---|---|---|---|---|---|---|

| Pyrolysis of 1,5-Pentanediol Diacetate | 575 | 1 | 2-6 | 65-78 | 85-92 | 0 | [1] |

| Palladium-Catalyzed Cross-Coupling | 25-80 | 1 | 2-16 | 76-90 | 93-98 | 5 | [10] |

| Ziegler-Natta Catalysis | 25-80 | 1 | 8-24 | 64-99 | 90-95 | 2 | [7] |

| Iron-Promoted Synthesis | RT | 1 | 4-8 | 48-67 | 70-75 | 10 | [17] |

| Microwave-Enhanced Synthesis | 80-175 | 1 | 0.25-1 | 85-92 | 90-95 | 5 | [10] |

| Dehydrogenation of Pentanediol | 525 | 760 | 8-16 | 30-45 | 60-65 | N/A | [18] |

| Method | Average Yield (%) | Yield Range (%) | Optimal Temperature (°C) | Typical Reaction Time (h) | Catalyst Required | Industrial Feasibility |

|---|---|---|---|---|---|---|

| Pyrolysis of Diacetate | 72 | 65-78 | 575 | 4.0 | No | High |

| Palladium Cross-Coupling | 83 | 76-90 | 80 | 2.0 | Yes | Medium |

| Ziegler-Natta | 83 | 64-99 | 80 | 24.0 | Yes | High |

| Iron-Promoted | 58 | 48-67 | RT | 6.0 | Yes | Low |

| Microwave-Enhanced | 89 | 85-92 | 175 | 0.5 | Yes | Medium |

| Dehydrogenation | 38 | 30-45 | 525 | 12.0 | Yes | Medium |

Physical Description

XLogP3

Boiling Point

26.0 °C

Flash Point

Density

LogP

Melting Point

-148.8 °C

UNII

GHS Hazard Statements

H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H304 (90.91%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Health Hazard